molecular formula C9H6BrF2N B13131490 2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile

2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile

Cat. No.: B13131490
M. Wt: 246.05 g/mol
InChI Key: KDUQFVXJPMNXHX-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile is an organic compound that features a bromine atom, a difluoromethyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetonitriles, while cross-coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(difluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

2-[3-bromo-4-(difluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H6BrF2N/c10-8-5-6(3-4-13)1-2-7(8)9(11)12/h1-2,5,9H,3H2

InChI Key

KDUQFVXJPMNXHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)C(F)F

Origin of Product

United States

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